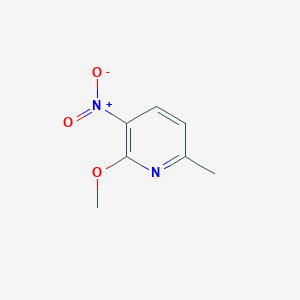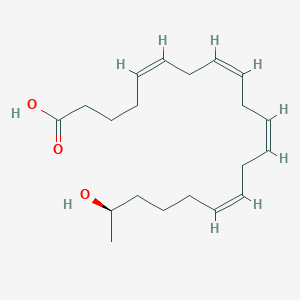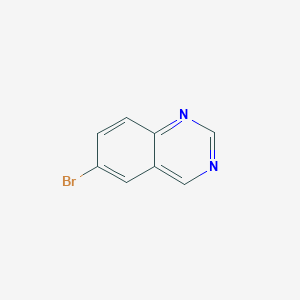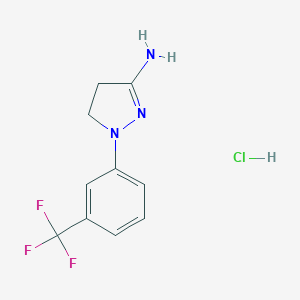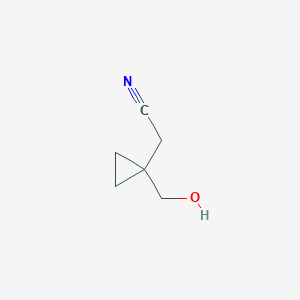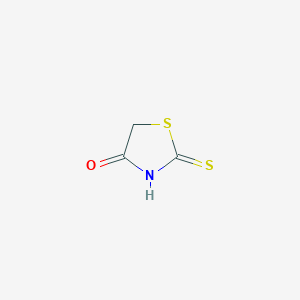![molecular formula C15H16O2 B049715 2-[2-(3-Methoxyphenyl)ethyl]phenol CAS No. 167145-13-3](/img/structure/B49715.png)
2-[2-(3-Methoxyphenyl)ethyl]phenol
Vue d'ensemble
Description
2-[2-(3-Methoxyphenyl)ethyl]phenol is a chemical compound studied for various properties and applications. While specific information on this compound is limited, related compounds and derivatives have been investigated for their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- 2-(1-((2-Aminophenyl) imino) ethyl)-5-methoxyphenol was synthesized in absolute ethanol, characterized by IR and H1-NMR, and its complexes with various metals were studied (W. Li-fen, 2011).
- Synthesis of similar compounds involves steps like Friedel-Crafts reaction, Wittig G reaction, and others. The synthesis routes typically focus on optimizing yields and purity (Weng Jianquan, 2007).
Molecular Structure Analysis
- The molecular structure of related compounds has been analyzed using techniques like X-ray crystallography, revealing details such as planarity and dihedral angles between different parts of the molecule (Marzieh Yaeghoobi et al., 2009).
Chemical Reactions and Properties
- Complexes of similar compounds with metals like Cu2+, Mn2+, Ni2+, Zn2+, Co2+ have been synthesized, displaying varying degrees of antibacterial activity (W. Li-fen, 2011).
Physical Properties Analysis
- Related compounds exhibit properties like planarity and hydrogen bonding, influencing their physical state and behavior in different environments (Ç. Albayrak et al., 2010).
Chemical Properties Analysis
- The chemical properties of similar compounds are influenced by their molecular structure, as seen in their reactivity in various chemical reactions and the formation of complexes with metals. The presence of functional groups like methoxy and phenol plays a significant role in these properties (Jinxiang Chen et al., 2020).
Applications De Recherche Scientifique
Application in Perfumes and Fragrances
- Summary of Application : “2-[2-(3-Methoxyphenyl)ethyl]phenol” is found in agarwood, which is widely utilized in perfumes and fragrances .
- Methods of Application : The compound is extracted from agarwood and used as a component in the formulation of various perfumes and fragrances .
- Results or Outcomes : The use of this compound contributes to the unique and desirable scent of agarwood-based perfumes .
Application in Medicine
- Summary of Application : “2-[2-(3-Methoxyphenyl)ethyl]phenol” is found in both wild and induced agarwood, which have been shown to have antioxidant, anti-acetylcholinesterase, and anti-glucosidase capabilities .
- Methods of Application : The compound is extracted from agarwood and used in various medicinal applications. For example, it has been shown to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS +) radicals and inhibit acetylcholinesterase activity and α-glucosidase activity .
- Results or Outcomes : The IC 50 values of induced agarwood for these activities were 0.1873 mg/mL, 0.0602 mg/mL, 0.0493 mg/mL, and 0.2119 mg/mL, respectively, reaching 80.89%, 93.52%, 93.52%, and 69.47% of that of wild agarwood, respectively .
Application in Neurology Research
- Summary of Application : “2-[2-(3-Methoxyphenyl)ethyl]phenol” is used in neurology research, particularly in the study of conditions such as schizophrenia .
- Results or Outcomes : The outcomes of this research are not specified in the available sources .
Application in the Preparation of Sarpogrelate Analogues
- Summary of Application : “2-[2-(3-Methoxyphenyl)ethyl]phenol” is used as an intermediate in the preparation of sarpogrelate analogues . Sarpogrelate hydrochloride is a potent and selective 5-HT2A receptor antagonist and also an antiplatelet agent .
- Methods of Application : The compound is used in the synthesis of sarpogrelate analogues, although the specific synthetic procedures are not detailed in the available sources .
- Results or Outcomes : The outcomes of this application are not specified in the available sources .
Safety And Hazards
Safety data for 2-[2-(3-Methoxyphenyl)ethyl]phenol indicates that dust formation should be avoided, and breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental release, the chemical should not be allowed to enter drains, and discharge into the environment must be avoided .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-8,11,16H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQQRAXOBYWKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442119 | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methoxyphenyl)ethyl]phenol | |
CAS RN |
167145-13-3 | |
| Record name | 2-[2-(3-Methoxyphenyl)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167145-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(3-methoxyphenyl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-[2-(3-methoxyphenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
